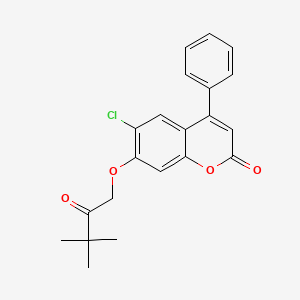

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one

Overview

Description

6-Chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a chlorine atom at position 6, a 4-phenyl group at position 4, and a 3,3-dimethyl-2-oxobutoxy chain at position 5. Its structural complexity arises from the branched oxobutoxy substituent, which introduces steric bulk and electron-withdrawing effects due to the ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutanoic acid.

Esterification: The key step involves the esterification of 6-chloro-4-phenyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained at around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ primarily in the substituent at position 7 of the chromen-2-one scaffold. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 7-Substituted 6-Chloro-4-phenylchromen-2-one Derivatives

Physicochemical Properties

- Lipophilicity : Chlorinated benzyloxy groups () increase logP values, favoring blood-brain barrier penetration but risking off-target toxicity.

- Collision Cross-Section (CCS) : The 4-methoxybenzyloxy derivative () has a predicted CCS of 190.9 Ų, indicative of a compact molecular conformation compared to bulkier substituents .

- Crystallinity : Structural studies () highlight that bulky substituents like 3,3-dimethyl-2-oxobutoxy may disrupt crystal packing, reducing stability compared to planar benzyloxy groups.

Patent and Pharmaceutical Relevance

- The piperazinyl-substituted analogue in demonstrates the importance of nitrogen-containing substituents in kinase inhibition, a feature absent in the target compound.

- Epoxide-containing derivatives () are prioritized in prodrug formulations due to their reactivity, whereas the target compound’s ketone group may serve as a hydrogen-bond acceptor in receptor binding .

Biological Activity

6-Chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following molecular formula: . It features a chromenone backbone with a chloro substituent and a dimethyl oxobutoxy side chain, which influences its lipophilicity and biological interactions.

Research indicates that coumarin derivatives often exhibit their biological effects through various mechanisms:

- Monoamine Oxidase Inhibition : Many coumarins, including derivatives similar to the target compound, have been shown to inhibit monoamine oxidase (MAO) enzymes. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting mood disorders .

- Antioxidant Activity : Coumarins possess antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage and has implications for neuroprotection and anti-aging .

- Anticancer Properties : Some studies have indicated that coumarin derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and activating caspases . The specific compound may exhibit similar effects due to its structural characteristics.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- In Vitro Studies on Neuroprotection : A study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. Results demonstrated significant protection against cell death via MAO inhibition and antioxidant activity.

- Anticancer Activity Assessment : In another study focusing on cancer cell lines resistant to conventional therapies, the compound was tested for its ability to induce apoptosis. The results indicated that it effectively reduced cell viability through caspase activation pathways.

Properties

IUPAC Name |

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO4/c1-21(2,3)19(23)12-25-18-11-17-15(9-16(18)22)14(10-20(24)26-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZSCKAMFVWALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.